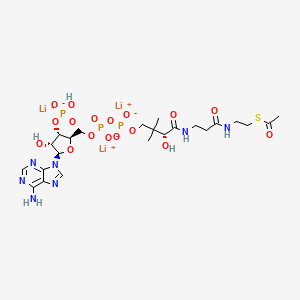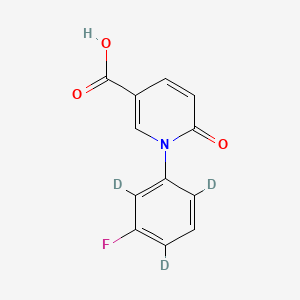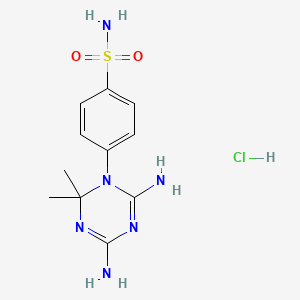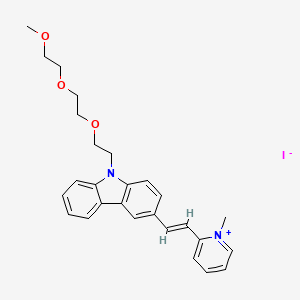
G-quadruplex DNA fluorescence probe 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G-quadruplex DNA fluorescence probe 1 is a specialized compound designed to detect and visualize G-quadruplex structures in DNA. G-quadruplexes are unique, noncanonical nucleic acid structures formed by guanine-rich sequences. These structures play crucial roles in various biological processes, including gene regulation, DNA replication, and genome stability. The development of fluorescence probes like this compound has significantly advanced the study of these structures by allowing researchers to visualize and analyze them in real-time.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex DNA fluorescence probe 1 typically involves multiple steps, including the preparation of the fluorescent moiety and its subsequent conjugation to a G-quadruplex binding ligand. The fluorescent moiety is often synthesized through a series of organic reactions, such as condensation, cyclization, and functional group modifications. The G-quadruplex binding ligand is usually a small molecule or peptide that specifically recognizes and binds to G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the synthesis and purification processes.
化学反应分析
Types of Reactions
G-quadruplex DNA fluorescence probe 1 undergoes various chemical reactions, including:
Oxidation: The probe can undergo oxidation reactions, which may affect its fluorescence properties.
Reduction: Reduction reactions can also influence the probe’s fluorescence behavior.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the probe’s structure and binding affinity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original probe, each with distinct fluorescence properties and binding affinities. These derivatives can be used to study different aspects of G-quadruplex structures and their interactions with other molecules.
科学研究应用
G-quadruplex DNA fluorescence probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure and stability of G-quadruplexes and their interactions with small molecules and metal ions.
Biology: Employed to visualize G-quadruplex structures in living cells and to investigate their roles in gene regulation and genome stability.
Medicine: Utilized in cancer research to explore the potential of G-quadruplexes as therapeutic targets and to develop new anticancer drugs.
Industry: Applied in the development of diagnostic tools and biosensors for detecting specific DNA sequences and genetic mutations.
作用机制
The mechanism of action of G-quadruplex DNA fluorescence probe 1 involves its specific binding to G-quadruplex structures. The probe’s fluorescent moiety emits light upon binding to the G-quadruplex, allowing researchers to visualize and track these structures in real-time. The binding of the probe to the G-quadruplex can also stabilize the structure, influencing its biological functions. The molecular targets of the probe include guanine-rich sequences in DNA, and the pathways involved are related to gene regulation, DNA replication, and genome stability.
相似化合物的比较
G-quadruplex DNA fluorescence probe 1 is unique in its high specificity and sensitivity for G-quadruplex structures. Similar compounds include:
Thioflavin T: A fluorescent dye that binds to G-quadruplexes and amyloid fibrils.
N-methyl mesoporphyrin IX: A porphyrin-based compound that selectively binds to G-quadruplexes.
Pyridostatin: A small molecule that stabilizes G-quadruplex structures and inhibits their unwinding by helicases.
Compared to these compounds, this compound offers enhanced fluorescence properties and greater selectivity for specific G-quadruplex topologies, making it a valuable tool for studying these structures in various biological contexts.
属性
分子式 |
C27H31IN2O3 |
|---|---|
分子量 |
558.4 g/mol |
IUPAC 名称 |
9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole;iodide |
InChI |
InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MJVDWGWQDFLTSB-UHFFFAOYSA-M |
手性 SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
规范 SMILES |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


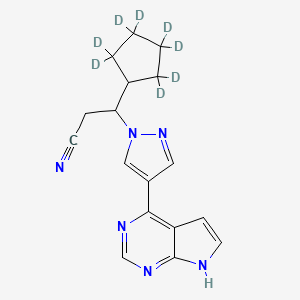


![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)

![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)

![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
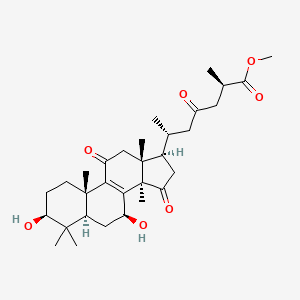
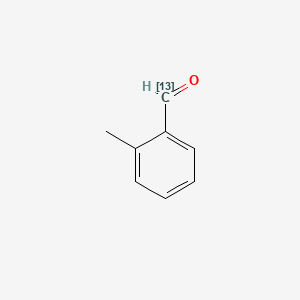
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
